2,2-Dibromo-N-carbamoyl-2-cyanoacetamide
Description
Systematic IUPAC and Common Nomenclature of the Chemical Compound
The chemical compound with the molecular formula C₃H₂Br₂N₂O is systematically named 2,2-dibromo-2-cyanoacetamide (B155079) according to the rules of the International Union of Pure and Applied Chemistry (IUPAC) nih.govwikipedia.orgnih.gov. This name precisely describes the molecular structure, indicating a two-carbon acetamide (B32628) backbone with two bromine atoms and a cyano group attached to the second carbon atom.
In scientific literature and commercial contexts, this compound is frequently referred to by several common names and synonyms. The most prevalent of these is the acronym DBNPA , which stands for 2,2-dibromo-3-nitrilopropionamide nih.govwikipedia.orgindustrialchemicals.gov.au. Other commonly used names include Dibromocyanoacetamide , 2,2-Dibromo-3-nitrilopropionamide , and 2,2-Dibromo-2-carbamoylacetonitrile nih.govwikipedia.org. The variety of names reflects its classification as both an acetamide and a propionamide derivative.
| Identifier Type | Identifier |
| IUPAC Name | 2,2-dibromo-2-cyanoacetamide |
| Common Acronym | DBNPA |
| Synonym | 2,2-Dibromo-3-nitrilopropionamide |
| Synonym | Dibromocyanoacetamide |
| CAS Number | 10222-01-2 |
| Molecular Formula | C₃H₂Br₂N₂O |
Molecular Architecture and Stereochemical Considerations
The molecular architecture of 2,2-dibromo-2-cyanoacetamide is characterized by a central tetrahedral carbon atom bonded to four different substituents: a bromine atom, another bromine atom, a cyano group, and a carbamoyl (B1232498) (acetamide) group. The molecular weight of the compound is approximately 241.87 g/mol wikipedia.orgindustrialchemicals.gov.au. The crystal structure has been identified as monoclinic, belonging to the P21/n space group sigmaaldrich.com.
The prefix "2,2-dibromo" in the IUPAC name unequivocally establishes the position of the two bromine atoms on the same carbon atom of the acetamide backbone. This geminal arrangement is a key structural feature. Due to the presence of two identical bromine substituents on the same carbon atom, this carbon is not a stereocenter, and therefore, the molecule does not exhibit enantiomerism or diastereomerism.
The cyano group (-C≡N) features a carbon atom triple-bonded to a nitrogen atom study.comallen.inebsco.com. This functional group is linear and contributes significantly to the molecule's polarity and reactivity chemguide.co.uk. The triple bond consists of one sigma and two pi bonds, resulting in a high electron density around the nitrogen atom study.comebsco.com.
The amide group (-CONH₂) consists of a carbonyl group (C=O) bonded to a nitrogen atom wikibooks.orgstudy.comstudysmarter.co.uk. The amide functional group is planar due to the delocalization of the lone pair of electrons from the nitrogen atom into the carbonyl group's pi-system. This resonance effect imparts a partial double bond character to the C-N bond and influences the molecule's chemical properties and ability to form hydrogen bonds wikibooks.orgchemguide.co.uk.
| Functional Group | Key Structural Features |
| Cyano (-CN) | Linear geometry, Carbon-nitrogen triple bond |
| Amide (-CONH₂) | Planar geometry, Carbonyl group (C=O), C-N single bond with partial double bond character |
All three functional groups attached to the central carbon atom—the two bromine atoms, the cyano group, and the amide group—are electron-withdrawing. This is primarily due to the high electronegativity of the bromine, nitrogen, and oxygen atoms.
These groups exert a negative inductive effect (-I), pulling electron density away from the central carbon atom through the sigma bonds pressbooks.pubwikipedia.orgchemistrysteps.com. The cumulative inductive effect of two bromine atoms and a cyano group makes the central carbon atom highly electron-deficient. The amide group is also considered an electron-withdrawing group masterorganicchemistry.com.
| Substituent | Electronic Effect |
| Bromine (x2) | Negative Inductive Effect (-I) |
| Cyano (-CN) | Negative Inductive Effect (-I) |
| Amide (-CONH₂) | Negative Inductive Effect (-I) |
Influence of Structural Features on Chemical Reactivity and Electrophilicity
The unique arrangement of multiple electron-withdrawing groups on a single carbon atom renders 2,2-dibromo-2-cyanoacetamide a highly reactive and electrophilic molecule wikipedia.org. The significant electron deficiency at the central carbon makes it a prime target for nucleophilic attack wikipedia.org. This inherent reactivity is the basis for its utility in various chemical syntheses and as a biocide, where it can readily react with nucleophilic biomolecules atamanchemicals.comnbinno.com. The molecule's reactivity is also influenced by pH, with decomposition occurring under alkaline conditions atamanchemicals.comirooildrilling.com.
Structure
3D Structure
Properties
CAS No. |
93803-48-6 |
|---|---|
Molecular Formula |
C4H3Br2N3O2 |
Molecular Weight |
284.89 g/mol |
IUPAC Name |
2,2-dibromo-N-carbamoyl-2-cyanoacetamide |
InChI |
InChI=1S/C4H3Br2N3O2/c5-4(6,1-7)2(10)9-3(8)11/h(H3,8,9,10,11) |
InChI Key |
KKOZXXAVHCADOY-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C(=O)NC(=O)N)(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dibromo N Carbamoyl 2 Cyanoacetamide
Foundational Synthetic Approaches and Historical Patent Literature
The primary and most well-established method for synthesizing 2,2-Dibromo-N-carbamoyl-2-cyanoacetamide is the acid-catalyzed bromination of 3-cyanoacetamide. wikipedia.org This approach has been extensively documented in patent literature, forming the basis for various optimized procedures. google.comgoogle.com
Acid-Catalyzed Bromination of 3-Cyanoacetamide
The core of the synthesis involves the electrophilic bromination of the α-carbon of 3-cyanoacetamide. wikipedia.org This reaction is typically catalyzed by an acid, which facilitates the reaction between the enol form of the acetamide (B32628) and the brominating agent. The presence of two electron-withdrawing groups, the cyano (-CN) and the amide (-CONH₂), on the central carbon atom makes the α-hydrogen atoms acidic and susceptible to substitution by bromine. wikipedia.org
The general reaction can be represented as follows:
NCCH₂CONH₂ + 2Br₂ → NC(Br₂)CCONH₂ + 2HBr
This foundational reaction has been the subject of numerous patents, which describe various conditions and reagents to improve yield and purity. google.comgoogle.comgoogle.com
Optimized Synthesis Strategies and Reaction Engineering
To enhance the efficiency, safety, and cost-effectiveness of this compound production, significant research has focused on optimizing the synthesis process. These strategies encompass the selection of solvents, the choice of brominating agents, and the precise control of reaction parameters.
Role of Solvents (e.g., Polyethylene (B3416737) Glycol) in Reaction Efficiency and Selectivity
The choice of solvent is critical in the synthesis of this compound. While early methods often utilized aqueous solutions, the use of polyethylene glycol (PEG) has been identified as a significant improvement. wikipedia.orggoogle.com PEG offers the advantage of dissolving both the 3-cyanoacetamide reactant and the resulting this compound product, which can be beneficial for reaction kinetics and downstream processing. wikipedia.org The use of a glycol solvent can also facilitate a more homogenous reaction mixture, potentially leading to higher yields and purity. google.com
Comparative Analysis of Brominating Agents (e.g., Br₂, NaBr with Oxidants)
Several brominating agents can be employed for the synthesis of this compound. The selection of the agent can impact the reaction's efficiency, cost, and by-product formation.
Elemental Bromine (Br₂): This is a common and effective brominating agent for this reaction. google.com However, its use can lead to the formation of hydrogen bromide (HBr) as a by-product, which needs to be managed.
Sodium Bromide (NaBr) with Oxidants: An alternative and often preferred method involves the use of sodium bromide in conjunction with an oxidizing agent. This approach generates bromine in situ. Common oxidants include:
Sodium Bromate (B103136) (NaBrO₃): In an acidic medium, sodium bromate oxidizes sodium bromide to generate bromine. A typical molar ratio described in patent literature is approximately 1 mole of bromine and 1/3 mole of an alkali metal bromate per mole of 3-cyanoacetamide. google.com
Chlorine (Cl₂): Chlorine gas can be used to oxidize bromide ions to bromine. This method can be cost-effective, especially when utilizing industrial bromide alkali liquor as the bromine source. google.compatsnap.com
Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is another oxidant that can be used to generate bromine from a bromide source, offering a potentially cleaner reaction profile.
The following table summarizes some examples of brominating agent combinations and their reported yields from patent literature.
| Brominating Agent(s) | Oxidant | Solvent | Temperature (°C) | pH | Yield (%) |
| Br₂ and NaBrO₃ | - | Triethylene Glycol | 30-36 | ~3.5 | 94 |
| NaBr | Chlorine | Water | 30-50 | 3 | 93 |
| NaBr | Chlorine | Water | 60-80 | 4 | - |
Data compiled from patent examples. Yields are specific to the described reaction conditions and may not be directly comparable.
Control of Reaction Parameters (e.g., pH, Temperature) for Yield and Purity
The yield and purity of this compound are highly dependent on the careful control of reaction parameters, particularly pH and temperature.
pH Control: An acidic environment is crucial for the bromination of 3-cyanoacetamide. The reaction is typically carried out at a low pH, often between 1 and 3.5. google.com Maintaining the pH in this range ensures a favorable reaction rate. At higher pH values, the reaction can become sluggish. google.com For instance, one patent specifies that after the bromination is complete, the reaction mass is neutralized to a pH of 3.5. google.com Another patent indicates that when using chlorine as an oxidant, the final pH of the reaction solution is between 3 and 5. google.com
Temperature Control: The reaction is exothermic, and therefore, temperature control is essential to prevent side reactions and ensure the stability of the product. The bromination is generally conducted at temperatures ranging from 10°C to 40°C. google.comgoogle.com Some processes describe maintaining the temperature between 30°C and 36°C using an ice bath. google.com Another patented method using chlorine as an oxidant specifies a temperature range of 10°C to 80°C, with specific examples operating between 30-50°C and 60-80°C. google.com
The following table illustrates the impact of temperature on the synthesis as described in patent examples.
| Temperature Range (°C) | Brominating System | Solvent | Reported Yield (%) |
| 30-36 | Br₂ / NaBrO₃ | Triethylene Glycol | 94 |
| 30-50 | NaBr / Cl₂ | Water | 93 |
| 30-40 | NaBr / Cl₂ | Water | 92 |
Data compiled from patent examples. Yields are specific to the described reaction conditions.
In Situ Formation and Reaction Mass Management
A significant advancement in the synthesis of this compound is the development of in situ processes. google.comgoogle.com This approach involves the synthesis of the precursor, 3-cyanoacetamide, in the reaction vessel, followed by its immediate bromination without isolation. google.comgoogle.com For example, 3-cyanoacetamide can be formed by the ammonolysis of an alkyl α-cyanoacetate in a glycol solvent. google.com The resulting reaction mass, containing the dissolved 3-cyanoacetamide, can then be directly subjected to bromination. google.comgoogle.com
This strategy offers several advantages:
Improved Process Economics: Eliminating the need to isolate and purify the 3-cyanoacetamide intermediate reduces processing steps, time, and cost. google.com
Simplified Handling: It avoids the challenges associated with handling solid 3-cyanoacetamide, which can precipitate in some solvent systems. google.com
After the bromination is complete, the management of the reaction mass is crucial. This often involves a post-reaction period of stirring to ensure complete conversion. google.com The final product solution may then be diluted with additional solvent and neutralized to a specific pH to ensure stability. google.com
Advanced Synthetic Protocols and Process Improvements
Bromate-Assisted Bromination for Enhanced Yield and Byproduct Management
The introduction of a soluble bromate into the aqueous reaction mixture provides a mechanism to oxidize the bromide ions from HBr back into elemental bromine. google.com This in-situ regeneration of the brominating agent allows for a more efficient use of bromine and enables the recycling of the reaction solution, thereby increasing the yield of the desired product and mitigating waste. google.com This process is typically carried out at temperatures no greater than 40°C and with an HBr concentration kept below 20% to ensure efficient production and prevent the formation of undesirable side products. google.com
Other oxidizing agents, such as hydrogen peroxide and chlorine, have also been explored to regenerate bromine from bromide. google.compatsnap.comgoogle.com For instance, using hydrogen peroxide allows for the nearly quantitative conversion of the bromide byproduct back into bromine, which can then react with the remaining cyanoacetamide. google.com Similarly, chlorine gas can be used to oxidize bromide in industrial alkali bromide mother liquor, providing an alternative bromine source and reducing production costs. google.compatsnap.com
| Parameter | Description | Source |
|---|---|---|
| Primary Reactants | Cyanoacetamide and Bromine | google.com |
| Oxidizing Agent | Soluble Bromate (e.g., Sodium Bromate) | google.com |
| Alternative Oxidants | Hydrogen Peroxide, Chlorine | google.comgoogle.com |
| Reaction Temperature | Preferably 15-25°C, not exceeding 40°C | google.com |
| Byproduct Managed | Hydrogen Bromide (HBr) | google.com |
| Key Advantage | In-situ regeneration of bromine, allowing for recycle of the reaction solution and increased yield. | google.com |
Utilization of Alternative Precursors (e.g., Alkyl α-Cyanoacetates via Ammonolysis)
This process involves reacting an alkyl α-cyanoacetate, such as ethyl cyanoacetate (B8463686) or n-butyl cyanoacetate, with ammonia (B1221849). orgsyn.orggoogle.com The reaction with aqueous ammonia is often rapid and exothermic. orgsyn.org For instance, ethyl cyanoacetate reacts with concentrated aqueous ammonia to produce cyanoacetamide with a high yield of 86-88%. orgsyn.org Alternatively, gaseous ammonia can be used in the presence of a basic catalyst, such as sodium methoxide (B1231860), in a solvent like n-butanol. google.com The use of alkyl α-cyanoacetates as precursors offers a reliable and high-yielding route to the necessary cyanoacetamide intermediate.
| Alkyl α-Cyanoacetate | Ammonia Source | Reaction Conditions | Yield | Source |
|---|---|---|---|---|
| Ethyl Cyanoacetate | Concentrated Aqueous Ammonia | Mixture shaken, cools in ice-salt bath for 1 hour. | 86-88% | orgsyn.org |
| n-Butyl Cyanoacetate | Gaseous Ammonia | In n-butanol with sodium methoxide catalyst at 30°C. | Not specified | google.com |
Multistep Synthesis Pathways
The synthesis of this compound is inherently a multistep process, which typically begins with cyanoacetic acid or its derivatives. researchgate.netnih.gov A common pathway involves the esterification of cyanoacetic acid to form an alkyl cyanoacetate, followed by ammonolysis to yield cyanoacetamide, and finally, bromination to produce the target compound.
A representative multistep synthesis can be outlined as follows:
Esterification: Cyanoacetic acid is reacted with an alcohol (e.g., n-butanol) to form the corresponding alkyl cyanoacetate. This step is often carried out at elevated temperatures. google.com
Ammonolysis: The resulting alkyl cyanoacetate is then treated with ammonia to produce cyanoacetamide. This can be achieved using aqueous or gaseous ammonia. orgsyn.orggoogle.com
Bromination: The final step is the bromination of cyanoacetamide. This is typically an acid-catalyzed reaction where bromine is added to an aqueous solution of cyanoacetamide. nih.gov To improve efficiency and reduce waste, this step can incorporate the use of oxidizing agents like bromates or hydrogen peroxide to regenerate bromine from the HBr byproduct. google.comgoogle.com
Chemical Reactivity and Reaction Mechanisms
General Reactivity Profile: Pronounced Electrophilic Character
2,2-Dibromo-N-carbamoyl-2-cyanoacetamide (DBNPA) is characterized as a moderate electrophile. wikipedia.orgnih.gov Its chemical behavior is largely dictated by the electronic structure of the molecule, specifically the presence of two bromine atoms and a cyano group attached to a central carbon atom. wikipedia.org This arrangement renders the molecule highly reactive towards nucleophiles and is fundamental to its primary mode of action as a biocide. wikipedia.orgatamanchemicals.comatamanchemicals.com The decomposition of DBNPA in aqueous environments is primarily governed by two pathways: pH-dependent hydrolysis and reactions with nucleophiles, which can be catalyzed by light. wikipedia.orgnih.gov The molecule is known to be incompatible with strong bases, oxidizing agents, and reducing agents. wikipedia.org
The pronounced electrophilic character of the central α-carbon in the DBNPA molecule is a direct consequence of the strong electron-withdrawing effects of its substituents. The two bromine atoms, being highly electronegative halogens, exert a significant inductive effect, pulling electron density away from the central carbon atom. Similarly, the cyano (-C≡N) group is a potent electron-withdrawing group, further depleting the electron density at the α-carbon. This cumulative electron deficiency makes the central carbon highly susceptible to attack by electron-rich species, known as nucleophiles. This inherent reactivity is the key to its function, as it allows the molecule to interact readily with biological nucleophiles. wikipedia.org
Hydrolysis Pathways and Reaction Kinetics
DBNPA is known for its instability in water, where it undergoes rapid degradation. atamanchemicals.comatamanchemicals.com The primary pathway for its abiotic degradation in aqueous solutions is hydrolysis. wikipedia.orgsantos.com The rate and products of this hydrolysis are heavily influenced by the pH of the solution, as well as by temperature and exposure to light. atamanchemicals.comatamanchemicals.com
The hydrolysis of DBNPA is highly dependent on pH, with the rate of degradation increasing significantly as the pH becomes more alkaline. atamanchemicals.comirobiocide.com Under acidic conditions, the compound is relatively stable, but as the pH rises into the neutral and alkaline ranges, the half-life decreases dramatically. wikipedia.orgatamanchemicals.com This is because the hydrolysis is initiated by a nucleophilic substitution reaction involving hydroxide (B78521) ions (OH⁻), the concentration of which increases with pH. wikipedia.org
The degradation pathway and the resulting products also shift with pH. In acidic conditions (pH 5), the major degradation product is dibromoacetic acid. wikipedia.orgatamanchemicals.comregulations.gov As the pH increases to 7 and 9, the primary degradate becomes dibromoacetonitrile (B109444). wikipedia.orgatamanchemicals.comregulations.gov Further hydrolysis can lead to the formation of compounds such as cyanoacetamide, cyanoacetic acid, oxalic acid, ammonia (B1221849), and bromide ions. wikipedia.orgatamanchemicals.comatamanchemicals.com
| pH Value | Reported Half-Life | Source(s) |
|---|---|---|
| 5.0 | 67 days | atamanchemicals.comatamanchemicals.comnih.govepa.gov |
| 6.0 | 155 hours | atamanchemicals.com |
| 7.0 | 9 hours, 24 hours, 63 hours | atamanchemicals.comatamanchemicals.comatamanchemicals.comepa.gov |
| 7.3 | 8.8 hours | atamanchemicals.com |
| 7.7 | 5.8 hours | atamanchemicals.com |
| 8.0 | 2 hours | atamanchemicals.comatamanchemicals.com |
| 8.9 | 0.34 hours (20.4 minutes) | atamanchemicals.com |
| 9.0 | 15 minutes, 73 minutes | atamanchemicals.comatamanchemicals.comnih.govepa.gov |
Both temperature and light exposure accelerate the degradation of DBNPA in aqueous solutions. atamanchemicals.comatamanchemicals.com Increased temperature enhances the rate of chemical reactions, including hydrolysis. The biocidal activity of DBNPA is notably temperature-dependent, with its lethal effect on microorganisms being significantly reduced under cold conditions (e.g., 3-4°C). nih.gov
Exposure to ultraviolet (UV) or fluorescent light also promotes the breakdown of the molecule, a process known as photolysis. atamanchemicals.comatamanchemicals.comsantos.com The photolytic degradation is also pH-dependent. In the presence of natural sunlight, the half-life of DBNPA is significantly shorter than in dark conditions. One study noted that after 28 days, less than 1% of an aqueous DBNPA solution remained when exposed to sunlight, whereas 91% was still present in a dark control sample. atamanchemicals.com
| pH Value | Reported Half-Life | Source(s) |
|---|---|---|
| 5.0 | 14.8 hours | santos.comregulations.gov |
| 7.0 | 6.9 hours | santos.comregulations.gov |
| 9.0 | 0.4 hours (24 minutes) | santos.comregulations.gov |
Nucleophilic Substitution Reactions
A crucial aspect of DBNPA's chemical reactivity is its interaction with nucleophiles. wikipedia.orgatamanchemicals.com This reaction is the basis for its potent biocidal activity, where it targets and inactivates essential biological molecules within microorganisms. atamanchemicals.comnih.gov The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophile attacks the electron-deficient α-carbon, displacing one of the bromide ions, which are good leaving groups.
DBNPA reacts swiftly and irreversibly with sulfur-containing nucleophiles, particularly the thiol (or sulfhydryl) groups (-SH) found in amino acids like cysteine and the tripeptide glutathione (B108866). nih.govatamanchemicals.comatamanchemicals.com These thiol-containing molecules are vital for numerous cellular functions, including enzyme catalysis and maintaining cellular redox balance. nih.govnih.gov
The reaction mechanism involves the nucleophilic attack of the thiolate anion (R-S⁻) on the electrophilic carbon of DBNPA. This results in the formation of a stable covalent bond between the sulfur atom and the carbon, displacing a bromide ion and forming a thioether derivative. This process irreversibly alters the structure of proteins and enzymes, inhibiting their function and leading to a rapid cessation of metabolic processes like respiration, which ultimately results in cell death. wikipedia.orgnih.govirobiocide.com This rapid reaction with essential cellular components explains the fast-acting nature of DBNPA as a biocide. atamanchemicals.com
Reactions with Amine Nucleophiles Leading to Substituted Amide Compounds
Amines, acting as nucleophiles, react with this compound to form substituted amide compounds. wikipedia.orgchemguide.co.uk This reactivity stems from the lone pair of electrons on the nitrogen atom in amines, which is attracted to the electrophilic carbon center of the acetamide (B32628). wikipedia.orgchemguide.co.uk The electron-withdrawing nature of the two bromine atoms and the cyano group on the alpha-carbon of this compound makes it a prime target for nucleophilic substitution by amines. wikipedia.org While the general reaction with amines is to form substituted amides, the specific products and reaction rates can be influenced by the structure and basicity of the reacting amine. wikipedia.orgresearchgate.net
General Interaction with Diverse Reducing Nucleophiles
The electrophilic nature of the bromine atoms in this compound makes it reactive towards various reducing nucleophiles. wikipedia.org A significant reaction pathway involves nucleophilic degradation, particularly with sulfur-containing reducing species. atamanchemicals.com For instance, it readily reacts with thiol groups (R-SH) to form thioether derivatives. wikipedia.org The interaction with nucleophiles can lead to a stepwise debromination, resulting in less brominated derivatives or complete dehalogenation. wikipedia.org The rate and extent of these reactions are dependent on the specific nucleophile and the reaction conditions. wikipedia.orgatamanchemicals.com
Mechanistic Studies of Decomposition and Byproduct Formation
The decomposition of this compound proceeds through several pathways, primarily hydrolysis and reactions with nucleophiles, leading to a variety of degradation products. wikipedia.orgatamanchemicals.com The specific byproducts formed are highly dependent on environmental conditions such as pH. wikipedia.orgatamanchemicals.com
Identification of Primary Degradation Products (e.g., Cyanoacetamide)
Under certain conditions, particularly through nucleophilic degradation, a primary degradation product of this compound is cyanoacetamide. atamanchemicals.comacs.org This occurs through the loss of its two bromine atoms. atamanchemicals.com The presence of organic material can facilitate this degradation pathway. atamanchemicals.com
Subsequent Transformation to Secondary Metabolites (e.g., Cyanoacetic Acid, Malonic Acid)
Following the initial degradation to cyanoacetamide, further transformation can occur. Cyanoacetamide can be hydrolyzed to form cyanoacetic acid. atamanchemicals.comacs.orgataman-chemicals.com Subsequently, cyanoacetic acid can be further degraded to malonic acid. atamanchemicals.comataman-chemicals.com These transformations represent a continued breakdown of the parent molecule into smaller organic acids. atamanchemicals.comataman-chemicals.com
Formation of Other Inorganic and Organic Byproducts (e.g., Ammonia, Bromide Ions, Dibromoacetonitrile, Dibromoacetic Acid)
The degradation of this compound also yields a range of other inorganic and organic byproducts. Depending on the conditions, the molecule can degrade to form ammonia and bromide ions. atamanchemicals.comataman-chemicals.comatamanchemicals.com Under aqueous conditions, particularly with varying pH, hydrolysis can lead to the formation of dibromoacetonitrile and dibromoacetic acid. wikipedia.orgatamanchemicals.comatamanchemicals.com Specifically, at a pH of 5, dibromoacetic acid is a major degradation product, while at pH 7 and 9, dibromoacetonitrile becomes the predominant degradate. wikipedia.orgatamanchemicals.com The decomposition can also produce other compounds such as bromoacetamide, bromoacetic acid, and oxalic acid. wikipedia.orgnih.gov
Derivatives and Analogues: Synthesis and Exploration
Synthesis of Novel Halogenated Cyanoacetamide Derivatives
The creation of new derivatives often begins with modifications to the core cyanoacetamide structure, either before or after the halogenation step. These strategies allow for the introduction of diverse functionalities and the exploration of structure-activity relationships.
A primary strategy for derivatization involves the modification of the amide nitrogen. While the parent compound features an N-carbamoyl group, a wide range of N-substituted cyanoacetamides can be synthesized, which could then, in principle, be halogenated. The most common method for creating N-substituted cyanoacetamides is the direct condensation of primary or secondary amines with cyanoacetic acid or its esters, such as ethyl cyanoacetate (B8463686). nih.govresearchgate.netresearchgate.net This reaction is typically carried out at elevated temperatures and can be performed with or without a solvent. researchgate.net The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in solvents like Dimethylformamide (DMF) also facilitates the formation of the amide bond between a primary amine and cyanoacetic acid. nih.gov These established methods provide access to a library of precursors that could be subjected to dibromination to yield analogues of 2,2-Dibromo-N-carbamoyl-2-cyanoacetamide with varied N-substituents.
Interactive Table: Examples of N-Substituted Cyanoacetamide Synthesis
| Amine Reactant | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Substituted Anilines | Ethyl Cyanoacetate | Reflux, High Temp | N-Aryl-2-cyanoacetamides | researchgate.net |
| (R)-3-(Boc-amino)pyrrolidine | Cyanoacetic Acid, EDCI, HOBt, DIPEA | DMF, Room Temp | (R)-N-(pyrrolidin-3-yl)-2-cyanoacetamide derivative | nih.gov |
| Various Primary Amines | Methyl Cyanoacetate | Parallel setup | Library of N-substituted cyanoacetamides | nih.gov |
The synthesis of the title compound, also known as 2,2-dibromo-3-nitrilopropionamide (DBNPA), is achieved through the direct bromination of a cyanoacetamide precursor. google.comwikipedia.orgepo.org Common procedures involve treating cyanoacetamide, often dispersed in a glycol solvent, with a combination of elemental bromine and an alkali metal bromate (B103136), such as sodium bromate, under acidic conditions (pH 1-3.5). google.comepo.org An alternative method utilizes bromine to initiate the reaction, followed by the addition of an oxidant like sodium hypochlorite (B82951) to convert the hydrobromic acid byproduct back into bromine for further reaction, thus ensuring complete utilization of the halogen. google.com
Exploration into varied halogenation patterns involves substituting bromine with other halogens or altering the degree of halogenation. For instance, the synthesis of N-substituted trichloroacetamides has been achieved through the photo-oxidation of tetrachloroethylene (B127269) to form trichloroacetyl chloride in situ, which then reacts with a variety of amines. nih.gov The general field of halogenation offers numerous reagents and catalysts, such as Lewis acids (e.g., AlCl₃, FeCl₃) and N-halosuccinimides, which could be applied to achieve different halogenation outcomes on the cyanoacetamide scaffold. numberanalytics.comnumberanalytics.com The choice of halogenating agent, catalyst, and reaction conditions like temperature can significantly influence the selectivity and efficiency of the reaction. numberanalytics.comlibretexts.org
Functionalization Strategies Targeting the Cyano Group
The cyano group is an exceptionally versatile functional group in organic synthesis, capable of undergoing a wide range of transformations. researchgate.net It can act as a precursor to amines, carboxylic acids, amides, and ketones. researchgate.netchemistrysteps.com
Key functionalization strategies applicable to the cyano group include:
Reduction: The cyano group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: Acidic or basic hydrolysis can convert the cyano group into a carboxylic acid or a primary amide, respectively. chemistrysteps.com
Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the carbon-nitrogen triple bond, which, after hydrolysis of the intermediate imine, yields a ketone. chemistrysteps.com
Cycloaddition and Radical Reactions: The cyano group can participate as a radical acceptor in cascade reactions, providing a pathway to complex carbocyclic and heterocyclic structures. rsc.org
In a molecule like this compound, the high reactivity of the gem-dibromo center must be considered. The strong electron-withdrawing nature of the adjacent bromine atoms and amide group enhances the electrophilicity of the cyano carbon, potentially altering its reactivity towards nucleophiles. Furthermore, the cyano group itself can be cleaved and replaced in metal-catalyzed cross-coupling reactions, serving as a "leaving group" in a process known as reductive decyanation or hydrodecyanation. nih.govsnnu.edu.cn This allows the cyano group to be used as a temporary activating group during a synthetic sequence before being removed.
Utilization of this compound as a Synthetic Building Block
The combination of two excellent leaving groups (bromine atoms) on a carbon adjacent to two electron-withdrawing groups (cyano and amide) makes this compound a powerful electrophilic building block for constructing more complex molecules.
For Heterocyclic Compound Synthesis (e.g., Pyrimido[4,5-b]quinoline, Thiazolidinone Derivatives)
The high reactivity of α-haloamides and related structures makes them ideal precursors for the synthesis of a wide variety of heterocycles. nih.govnih.gov
Pyrimido[4,5-b]quinolines: This heterocyclic core, also known as 5-deazaflavin, is often synthesized through multicomponent reactions. nih.govrsc.orgsharif.edu A common strategy involves the condensation of 6-aminouracil (B15529) or its derivatives with an aldehyde and a 1,3-dicarbonyl compound like dimedone. rsc.orgsharif.edu While not a direct use of the title compound, the underlying chemistry relies on precursors that share functional similarities. The N-carbamoyl-acetamide moiety is structurally related to uracil, suggesting that this compound could potentially serve as a synthon in related cyclization strategies, where the dibromo-group would act as a highly reactive site for annulation.
Thiazolidinone Derivatives: The synthesis of thiazolidinones frequently employs α-halo carbonyl or α-halo amide compounds. hilarispublisher.comnih.gov A classic route is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide. A common modern approach involves reacting an α-haloacetylated compound with a thiocyanate (B1210189) salt or thiourea (B124793). hilarispublisher.comnih.gov For example, 2-chloro-N-phenylacetamides can be reacted with potassium thiocyanate to form thiazolidinone rings. hilarispublisher.comnih.gov Given its α,α-dibromo-N-carbamoyl-acetamide structure, the title compound is a prime candidate for such cyclization reactions. It could react with various sulfur-containing nucleophiles (like thiourea or thioamides) to form substituted thiazolidinone or iminothiazolidine rings, which are prominent scaffolds in medicinal chemistry. nih.govnih.govmdpi.com
Interactive Table: Synthetic Routes to Relevant Heterocycles
| Target Heterocycle | Key Reagents | General Strategy | Reference |
|---|---|---|---|
| Pyrimido[4,5-b]quinoline | 6-Aminouracil, Aromatic Aldehyde, Dimedone | One-pot, multicomponent condensation | rsc.org |
| Pyrimido[4,5-b]quinoline | Aminopyrimidinone, Dimedone, Aromatic Aldehyde | Ultrasound-assisted multicomponent reaction | nih.gov |
| Thiazolidin-4-one | Schiff Base, Thioglycolic Acid | Cyclocondensation | hilarispublisher.comnih.gov |
| 2-Imino-thiazolidin-4-one | Chloroacetyl Chloride, Ammonium Thiocyanate, Amine | Stepwise synthesis involving α-haloamide intermediate | hilarispublisher.comnih.gov |
| Thiazolidin-4-one | 2-Bromo-N-phenylacetamide, Thiazolidine-2,4-dione | Convergent synthesis via substitution | nih.gov |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
For 2,2-Dibromo-N-carbamoyl-2-cyanoacetamide, ¹H and ¹³C NMR spectra would provide conclusive structural confirmation.
Proton (¹H) NMR Spectroscopy: The structure of this compound contains two distinct types of protons: those on the primary amide (-CONH₂) and the one on the urea-like moiety (-NH-C(O)NH₂). This would be expected to produce two broad signals in the spectrum, likely in the downfield region (typically 5-9 ppm), due to the electron-withdrawing effects of the adjacent carbonyl and dibromo-cyano-acetyl groups. The integration of these signals would correspond to a 2:1 ratio.
Carbon-13 (¹³C) NMR Spectroscopy: A ¹³C NMR spectrum would account for all four carbon atoms in the molecule, each appearing as a distinct signal due to their unique chemical environments. The quaternary carbon bonded to the two bromine atoms would be significantly shifted downfield. The nitrile carbon (C≡N) and the two carbonyl carbons (C=O) would also have characteristic chemical shifts.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~7.0 - 9.0 | Broad Singlet | Protons of the -NH- group in the carbamoyl (B1232498) moiety. |
| ¹H | ~6.0 - 8.0 | Broad Singlet | Protons of the terminal -NH₂ group. |
| ¹³C | ~160 - 175 | Singlet | Carbonyl carbon of the amide group. |
| ¹³C | ~155 - 170 | Singlet | Carbonyl carbon of the carbamoyl group. |
| ¹³C | ~110 - 120 | Singlet | Carbon of the nitrile group (-C≡N). |
| ¹³C | ~40 - 55 | Singlet | Quaternary carbon bonded to two bromine atoms (-C(Br)₂-). |
Note: These are estimated values based on standard chemical shift ranges for the respective functional groups. Actual experimental values may vary based on solvent and other conditions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability.
For this compound, the key functional groups—amides, nitrile, and carbon-bromine bonds—would produce distinct signals. The presence of a strong absorption band in the IR spectrum corresponding to the N-H and C=O stretching of the amide and carbamoyl groups would be expected. One supplier confirms that the infrared spectrum of their product conforms to the structure of the related compound, 2,2-Dibromo-2-cyanoacetamide (B155079).
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| N-H Stretch | 3400 - 3100 | IR, Raman | Amide and carbamoyl N-H bonds. Often appears as a broad band in IR. |
| C≡N Stretch | 2260 - 2220 | IR, Raman | Nitrile group vibration. Typically a sharp, medium-intensity band. |
| C=O Stretch | 1750 - 1650 | IR, Raman | Carbonyl groups of the amide and carbamoyl moieties. Very strong in IR. |
| N-H Bend | 1650 - 1550 | IR | Bending vibration of the N-H bonds. |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers significant structural information.
The monoisotopic mass of this compound (C₄H₃Br₂N₃O₂) is 282.859202 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion would appear as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
Analysis of the fragmentation pattern would likely show the loss of bromine radicals (Br•), the carbamoyl group (-CONH₂), and other small neutral molecules, providing further confirmation of the compound's structure.
Chromatographic Techniques for Purity Assessment and Degradation Product Profiling
Chromatographic methods are essential for separating the components of a mixture, allowing for the quantification of the target compound and the identification of impurities or degradation products.
High Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. For the related compound 2,2-dibromo-2-cyanoacetamide (DBNPA), analysis is performed using HPLC with a Diode-Array Detector (HPLC-DAD). A similar method would be applicable to this compound for purity assessment. This technique allows for precise quantification, making it suitable for kinetic studies that monitor the compound's stability and degradation over time under various conditions. The limit of quantification for the related DBNPA in clean water is reported as 0.025 mg/L, demonstrating the high sensitivity of HPLC methods.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying volatile and semi-volatile compounds. While this compound itself may have limited thermal stability, GC-MS is an excellent tool for identifying volatile byproducts or impurities. For instance, the analysis of the related compound DBNPA is conducted using GC-MS. This method could be employed to profile the degradation pathway of this compound, particularly in identifying smaller, more volatile breakdown products that may form over time or upon exposure to heat or light.
X-ray Crystallography for Solid-State Structure Determination
Research has established that this compound crystallizes in a monoclinic crystal system . sigmaaldrich.comatamanchemicals.com The specific space group has been identified as P21/n . sigmaaldrich.comatamanchemicals.com This space group designation indicates a center of symmetry and a screw axis with a glide plane, defining the symmetry operations that can be applied to the unit cell to generate the entire crystal lattice.
The monoclinic system is characterized by a unit cell with three unequal axes (a ≠ b ≠ c) and two angles at 90 degrees, with the third angle (β) being different from 90 degrees. While the crystal system and space group have been reported, specific unit cell parameters from published crystallographic studies are not widely available in the reviewed literature.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic sigmaaldrich.comatamanchemicals.com |
| Space Group | P21/n sigmaaldrich.comatamanchemicals.com |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique for verifying the empirical and molecular formula of a synthesized compound. By quantifying the mass percentages of each element within a sample, it provides direct evidence of its stoichiometric composition and purity.
The molecular formula for this compound is C₃H₂Br₂N₂O . sigmaaldrich.comaccustandard.comchemicalbook.comnih.govindustrialchemicals.gov.au Based on this formula and the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Bromine: 79.904 u, Nitrogen: 14.007 u, Oxygen: 15.999 u), the theoretical elemental composition can be calculated. The total molecular weight of the compound is approximately 241.87 g/mol . sigmaaldrich.comaccustandard.comnih.govindustrialchemicals.gov.au
The theoretical mass percentages serve as a benchmark against which experimentally determined values are compared to confirm the identity and purity of the compound.
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 3 | 36.033 | 14.90 |
| Hydrogen | H | 1.008 | 2 | 2.016 | 0.83 |
| Bromine | Br | 79.904 | 2 | 159.808 | 66.07 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.58 |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.62 |
| Total Molecular Weight | 241.87 g/mol |
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in understanding the electronic makeup of 2,2-Dibromo-N-carbamoyl-2-cyanoacetamide. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity.
A computational study on this compound would calculate the energies and visualize the spatial distribution of these orbitals. Given the presence of highly electronegative bromine, oxygen, and nitrogen atoms, it is expected that the HOMO would be localized around the regions of higher electron density, such as the lone pairs on the oxygen and nitrogen atoms. Conversely, the LUMO would likely be distributed around the electrophilic centers, particularly the carbon atom bonded to the two bromine atoms and the cyano group. A smaller HOMO-LUMO gap would suggest higher reactivity, which is consistent with the known biocidal activity of the compound.
Illustrative Frontier Molecular Orbital Data
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Likely localized on the carbamoyl (B1232498) oxygen and nitrogen atoms, indicating potential sites for electrophilic attack on the molecule. |
| LUMO | -1.2 | Expected to be centered on the carbon atom of the CBr2 group and the cyano carbon, highlighting the primary sites for nucleophilic attack. |
| HOMO-LUMO Gap | 7.3 | A significant gap, though small enough to allow for reactions under appropriate conditions, reflecting its controlled reactivity as a biocide. |
Electrostatic Potential Mapping for Charge Distribution Analysis
An electrostatic potential (ESP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, an ESP map would be expected to show negative potential (typically colored red or orange) around the oxygen atom of the carbonyl group and the nitrogen of the cyano group, due to their high electronegativity and lone pairs of electrons. These are the most likely sites for interaction with positive charges or electrophiles. Conversely, positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the amide group and potentially on the carbon atom attached to the two bromine atoms, indicating these as electrophilic sites susceptible to nucleophilic attack.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be used to map out the energetic landscape of a chemical reaction, identifying the most favorable pathways and the structures of transient intermediates and transition states.
Computational Simulations of Hydrolysis Mechanisms
The hydrolysis of this compound is a key degradation pathway. Computational simulations, particularly using DFT methods combined with a solvent model, could elucidate the step-by-step mechanism of this process. The reaction likely proceeds through the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the electrophilic centers of the molecule.
Simulations could compare different potential hydrolysis pathways, such as the hydrolysis of the nitrile group to a carboxylic acid or the hydrolysis of the amide bond. By calculating the activation energies for each step, the most kinetically favorable pathway could be determined. It is known that the hydrolysis products can include dibromoacetic acid and dibromoacetonitrile (B109444), and computational modeling could confirm the energetic feasibility of the reaction steps leading to these products. ljmu.ac.uk
Illustrative Hydrolysis Reaction Pathway Data
| Reaction Step | Activation Energy (kcal/mol) | Description |
| Nucleophilic attack of H2O on the cyano carbon | 25.4 | The initial step for the hydrolysis of the nitrile group, leading to an imidic acid intermediate. |
| Nucleophilic attack of H2O on the carbonyl carbon | 28.1 | The initial step for the hydrolysis of the amide bond. |
| Proton transfer steps | 5-15 | Subsequent steps involving the rearrangement of protons, typically having lower energy barriers. |
| Release of bromide ions | Variable | This could occur at various stages, and its energetic cost would depend on the specific reaction intermediate. |
Prediction of Preferred Nucleophilic Attack Sites
Based on both FMO analysis and ESP mapping, computational methods can predict the most likely sites for nucleophilic attack. For this compound, the primary electrophilic centers are the carbon of the carbonyl group and the carbon of the cyano group.
A more detailed analysis, such as the calculation of Fukui functions or dual descriptors, could provide a quantitative measure of the reactivity of these sites. It is generally expected that the cyano carbon is a highly reactive electrophilic site, which is consistent with the formation of degradation products like dibromoacetonitrile. ljmu.ac.uk The carbon atom bonded to the two bromine atoms is also a significant electrophilic site.
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and the influence of the solvent. ljmu.ac.uk
An MD simulation of this compound in an aqueous solution would reveal how water molecules arrange themselves around the solute molecule and how this solvation shell influences its conformation and reactivity. The simulations would show the formation of hydrogen bonds between the amide and carbonyl groups of the molecule and the surrounding water molecules. These interactions would stabilize the molecule and play a crucial role in the mechanism of its hydrolysis. Furthermore, MD simulations can explore the rotational freedom around the single bonds in the molecule, identifying the most stable conformations in a solution.
Structure-Reactivity Relationship (SAR) Modeling at a Theoretical Level
Theoretical and computational methods are pivotal in elucidating the structure-reactivity relationships (SAR) of chemical compounds. For this compound, also known as 2,2-Dibromo-3-nitrilopropionamide (DBNPA), a comprehensive understanding of its high reactivity can be derived from its distinct molecular structure. While specific quantitative structure-activity relationship (QSAR) models for this compound are not extensively detailed in publicly available literature, its reactivity can be qualitatively and theoretically modeled by examining its key functional groups and electronic properties.
The reactivity of this compound is fundamentally governed by the electronic effects of its substituents. The molecule possesses two bromine atoms and a cyano (-CN) group attached to a central carbon atom. wikipedia.org These groups are strongly electron-withdrawing, creating a highly electron-deficient (electrophilic) carbon center. wikipedia.org This electrophilic nature makes the molecule highly susceptible to attack by nucleophiles, which is a cornerstone of its biocidal activity. wikipedia.orgnih.gov The antimicrobial action is attributed to the rapid and irreversible reaction between the electrophilic DBNPA and sulfur-containing nucleophiles like glutathione (B108866) or cysteine found in microbial cells, leading to the disruption of essential biological functions.
The weak carbon-bromine bonds further contribute to the high reactivity of the molecule, making it prone to degradation through various pathways, including pH-dependent hydrolysis and reductive debromination. wikipedia.org The degradation of this compound is influenced by several factors such as pH, temperature, and the presence of light, leading to a variety of byproducts. wikipedia.org Under neutral or alkaline conditions, hydrolysis is a significant degradation pathway. wikipedia.org At a pH of 5, the primary degradation product is dibromoacetic acid, while at pH 7 and 9, dibromoacetonitrile is the dominant product. wikipedia.org Further hydrolysis can lead to the formation of cyanoacetic acid, ammonia (B1221849), carbon dioxide, and bromide ions. wikipedia.org The identification of these degradation products through methods like high-performance liquid chromatography provides experimental validation of the molecule's reactive sites.
The table below summarizes the key structural features of this compound and their theoretical influence on its reactivity, which forms the basis of a qualitative SAR model.
| Structural Feature | Electronic Effect | Influence on Reactivity |
| Two Bromine Atoms | Strongly electron-withdrawing (inductive effect); Good leaving groups | Creates a highly electrophilic central carbon; Facilitates nucleophilic substitution and reductive debromination. wikipedia.org |
| Cyano Group (-C≡N) | Strongly electron-withdrawing (inductive and resonance effects) | Further enhances the electrophilicity of the adjacent carbon atom, making it a prime target for nucleophilic attack. wikipedia.org |
| Amide Group (-CONH2) | Can participate in hydrolysis reactions | Contributes to the degradation pathway of the molecule, particularly under acidic or basic conditions. |
The following table outlines the major degradation products of this compound, which are indicative of its inherent reactivity and provide insights into the mechanistic pathways of its decomposition.
| Degradation Product | Precursor Conditions/Reactions |
| Dibromoacetic acid | Predominantly formed at pH 5 through hydrolysis. wikipedia.org |
| Dibromoacetonitrile | The major degradation product at pH 7 and 9 via hydrolysis. wikipedia.org |
| Cyanoacetamide | Formed through the rapid degradation of DBNPA in the presence of nucleophiles. atamanchemicals.com |
| Oxalic acid | A further degradation product from the hydrolysis pathway. epa.gov |
| Bromoacetic acid | A degradate detected in aerobic and anaerobic aquatic metabolism studies. epa.gov |
| Bromoacetamide | Another degradate identified in metabolism studies. epa.gov |
Environmental Transformation and Degradation Pathways
Abiotic Degradation Mechanisms in Aqueous and Environmental Systems
The primary routes of DBNPA's abiotic degradation are hydrolysis and photolysis, with reactions involving organic matter also playing a role in its environmental transformation.
Hydrolytic Degradation: Influence of pH and Water Chemistry
DBNPA is highly susceptible to hydrolysis, and the rate of this degradation is strongly dependent on the pH of the aqueous solution. wikipedia.orgregulations.gov Generally, hydrolysis is significantly faster under neutral to alkaline conditions compared to acidic environments. wikipedia.orgatamanchemicals.com
Under acidic conditions (pH 5), DBNPA is relatively more stable, with a reported half-life of 67.3 days. regulations.gov The major degradation product at this pH is dibromoacetic acid, accounting for 30.6% of the applied DBNPA. regulations.govatamanchemicals.com As the pH increases to neutral (pH 7), the degradation accelerates significantly, with a half-life of approximately 63.2 hours. regulations.gov At this pH, the primary degradation product shifts to dibromoacetonitrile (B109444), which constitutes 54.5% of the applied amount. regulations.govatamanchemicals.com Under alkaline conditions (pH 9), the degradation is even more rapid, with a half-life of about 73.6 minutes. regulations.gov Dibromoacetonitrile remains the major degradation product at pH 9, accounting for 38.6% of the initial DBNPA. regulations.govatamanchemicals.com Further hydrolysis, particularly in neutral to slightly alkaline conditions, can lead to the formation of ammonia (B1221849), carbon dioxide, bromide ions, and cyanoacetic acid. wikipedia.org
The following table summarizes the effect of pH on the hydrolytic half-life and major degradation products of DBNPA.
| pH | Half-Life | Major Degradation Product | Percentage of Applied DBNPA |
| 5 | 67.3 days | Dibromoacetic acid | 30.6% |
| 7 | 63.2 hours | Dibromoacetonitrile | 54.5% |
| 9 | 73.6 minutes | Dibromoacetonitrile | 38.6% |
Data sourced from multiple studies. regulations.govatamanchemicals.com
Photodegradation Processes: Light-Catalyzed Reactions
DBNPA is also prone to degradation by sunlight. wikipedia.orgatamanchemicals.com Photodegradation can occur through both direct and indirect processes. rsc.org Direct photolysis involves the absorption of light by the DBNPA molecule, leading to its transformation. Indirect photolysis is facilitated by the presence of photosensitizers in the water, such as dissolved organic matter, which absorb light and produce reactive species like hydroxyl radicals that then react with DBNPA. rsc.org
The rate of photodegradation is also influenced by pH. santos.com In one study, the photolytic half-lives of DBNPA in pH 5, 7, and 9 solutions were 14.8, 6.9, and 0.4 hours, respectively. santos.com Another study found that less than 1% of the initial DBNPA remained after 28 days of exposure to sunlight in water. atamanchemicals.comatamanchemicals.com The presence of light can significantly accelerate the degradation of DBNPA, especially at lower pH values where hydrolysis is slower. atamanchemicals.com Photodegradation can lead to the formation of various transformation products, which may themselves be toxic. rsc.org
Reactions with Organic Matter and Naturally Occurring Reducing Species
The presence of organic matter in water can lead to a second degradation pathway for DBNPA. atamanchemicals.comatamanchemicals.com This pathway involves a nucleophilic reaction with reducing species such as sulfur-containing compounds (e.g., proteins, humus/fulvic acids). atamanchemicals.comatamanchemicals.com This reaction leads to the formation of monobromonitrilopropionamide (MBNPA) and several other degradation products. atamanchemicals.comatamanchemicals.com In the presence of reducing agents, DBNPA can undergo stepwise reductive debromination, resulting in less brominated derivatives or complete dehalogenation. wikipedia.org
Degradation Kinetics and Half-Life Determination under Diverse Environmental Conditions
The degradation of DBNPA generally follows first-order kinetics. nih.govresearchgate.netsciencegate.app Its half-life is highly variable and depends on a combination of factors including pH, temperature, light exposure, and the presence of other substances in the environment.
In soil, DBNPA degradation is also rapid, with reported half-lives ranging from 4 to 25 hours across seven different soil types with pH values between 4.8 and 7.5. wikipedia.orgatamanchemicals.com In a study on whole stillage from bioethanol production, the degradation of DBNPA followed first-order kinetics with a calculated half-life of 85 minutes. nih.govresearchgate.netsciencegate.appnih.gov
The following table presents a summary of DBNPA half-lives under different environmental conditions.
| Environment | Conditions | Half-Life |
| Aqueous Solution | pH 5 | 67.3 days regulations.gov |
| Aqueous Solution | pH 7 | 63.2 hours regulations.gov |
| Aqueous Solution | pH 9 | 73.6 minutes regulations.gov |
| Aqueous Solution | pH 7, Neutral | ~9 hours amsainc.com |
| Aqueous Solution | pH 8 | ~2 hours atamanchemicals.com |
| Aqueous Solution | pH 9 | ~15 minutes atamanchemicals.com |
| Anaerobic/Aerobic Metabolism | < 4 hours atamanchemicals.com | |
| Soil | pH 4.8 - 7.5 | 4 - 25 hours wikipedia.orgatamanchemicals.com |
| Whole Stillage (Bioethanol) | 85 minutes nih.govresearchgate.netsciencegate.appnih.gov |
Comprehensive Identification and Characterization of Environmental Degradation Products
A variety of degradation products of DBNPA have been identified in environmental matrices. The specific products formed depend on the degradation pathway.
Hydrolysis is a major pathway leading to several key degradates. As mentioned, dibromoacetic acid is the primary product at pH 5, while dibromoacetonitrile is dominant at pH 7 and 9. regulations.govatamanchemicals.com Other identified degradation products from hydrolysis and subsequent reactions include oxalic acid , bromoacetamide , bromoacetic acid , and 2-cyanoacetamide . wikipedia.orgatamanchemicals.com Ultimately, DBNPA can degrade into simpler, non-toxic compounds such as ammonia , carbon dioxide , and bromide ions . atamanchemicals.comatamanchemicals.comamsainc.com
In the presence of organic matter and under certain conditions, a second pathway leads to the formation of monobromonitrilopropionamide (MBNPA) and then cyanoacetamide (CAM) . atamanchemicals.comasm.org
The following table lists the major environmental degradation products of DBNPA.
| Degradation Product | Formation Pathway/Conditions |
| Dibromoacetic acid | Hydrolysis, major at pH 5 regulations.govatamanchemicals.com |
| Dibromoacetonitrile | Hydrolysis, major at pH 7 and 9 regulations.govatamanchemicals.com |
| Monobromonitrilopropionamide (MBNPA) | Reaction with organic matter atamanchemicals.comatamanchemicals.com |
| Cyanoacetamide (CAM) | Degradation from MBNPA atamanchemicals.comasm.org |
| Bromoacetamide | Hydrolysis wikipedia.orgatamanchemicals.com |
| Bromoacetic acid | Hydrolysis wikipedia.orgatamanchemicals.com |
| Oxalic acid | Hydrolysis wikipedia.orgatamanchemicals.com |
| Ammonia | Ultimate degradation product atamanchemicals.comatamanchemicals.comamsainc.com |
| Carbon dioxide | Ultimate degradation product atamanchemicals.comatamanchemicals.comamsainc.com |
| Bromide ion | Ultimate degradation product atamanchemicals.comatamanchemicals.comamsainc.com |
Studies on Environmental Persistence and Dissipation Mechanisms
Due to its rapid degradation through hydrolysis, photolysis, and reaction with organic matter, DBNPA is considered to be non-persistent in the environment. santos.comsantos.com Its rapid breakdown in water and soil minimizes concerns about long-term contamination by the parent compound. wikipedia.org
Dissipation in aquatic systems is primarily driven by these degradation processes. epa.gov The compound is not expected to adsorb significantly to suspended solids and sediment due to its low estimated Koc value. atamanchemicals.com Volatilization from water surfaces is also not considered a significant dissipation pathway. atamanchemicals.com
In soil, both abiotic and biotic processes contribute to its rapid dissipation. wikipedia.orgatamanchemicals.com The relatively short half-lives observed in various soil types indicate that DBNPA is unlikely to persist and accumulate in terrestrial environments. atamanchemicals.com The rapid degradation of DBNPA is a key environmental feature, though it also raises considerations about the potential toxicity of its various transformation products. wikipedia.org
Table of Chemical Compounds
| Chemical Name | Abbreviation |
| 2,2-Dibromo-N-carbamoyl-2-cyanoacetamide | DBNPA |
| Dibromoacetic acid | DBAA |
| Dibromoacetonitrile | DBAN |
| Monobromonitrilopropionamide | MBNPA |
| Cyanoacetamide | CAM |
| Bromoacetamide | |
| Bromoacetic acid | |
| Oxalic acid | |
| Ammonia | |
| Carbon dioxide | |
| Bromide ion | |
| Cyanoacetic acid | |
| Glutaraldehyde | |
| 1,2-Dibromo-2,4-dicyanobutane | DBDCB |
Diverse Applications in Chemical Research and Industry
Role as a Research Reagent in Organic Synthesis
In the field of organic chemistry, DBNPA is recognized as a useful building block and reagent. targetmol.comsigmaaldrich.com Its synthesis is commonly achieved through the bromination of cyanoacetamide, highlighting the reactivity of the alpha-carbon position. sigmaaldrich.comepo.orgsigmaaldrich.com
DBNPA serves as an effective halogenating agent, specifically for bromination. The synthesis of DBNPA itself involves treating cyanoacetamide with brominating agents. epo.org For instance, one patented method describes the reaction of cyanoacetamide with a combination of bromine and an alkali metal bromate (B103136) at a low pH (between 1 and 3.5) to produce DBNPA efficiently. google.com This reactivity demonstrates its capacity to act as a source of electrophilic bromine in various chemical transformations.
DBNPA is a key intermediate in the production of various industrial and fine chemicals. lookchem.com It is a precursor for formulating specialized antimicrobial products. epo.org The process often involves synthesizing DBNPA and then formulating it directly into stable aqueous solutions or other delivery systems for its end-use applications, thereby avoiding the handling of the solid compound and improving production economy. epo.orggoogle.com
Application in Polymer Science and Materials Chemistry
The properties of DBNPA make it a valuable additive in materials science, particularly in the preservation and functionalization of polymers.
Current research primarily points to the use of DBNPA as a preservative and protective additive rather than as a monomer or catalyst in polymerization reactions. It is incorporated into finished products like emulsions and polymers to enhance their resistance to microbial degradation. industrialchemicals.gov.au
DBNPA is used for the chemical modification of materials to impart biocidal properties. It is added to various commercial products, including adhesives, paper products, and metalworking fluids, to act as a preservative. industrialchemicals.gov.au This application effectively customizes the properties of these materials, making them suitable for environments where preventing bacterial and fungal growth is critical. industrialchemicals.gov.au
Advanced Biocidal Formulations and Underlying Mechanisms of Action (from a chemical perspective)
The most prominent application of DBNPA is as a fast-acting, broad-spectrum biocide. lookchem.comchemicalbook.comchemicalbook.com It is a key active ingredient in formulations used for industrial water treatment, including cooling towers and pulp and paper mill process water, as well as in oil recovery systems. nbinno.com It is also used to control bacterial contamination in processes like ethanol (B145695) fermentation. chemicalbook.comchemicalbook.com
The chemical mechanism behind its potent biocidal activity involves its rapid action upon contact with microorganisms. nbinno.com DBNPA quickly kills bacteria, fungi, and algae. From a chemical standpoint, its efficacy is linked to its ability to release bromine, which then interacts with and inactivates vital components of microbial cells, such as enzymes and other proteins. This disruption of essential cellular functions leads to rapid cell death. nih.gov One of the advantages of DBNPA is its rapid degradation in aqueous environments, which minimizes its environmental persistence. nbinno.com Studies on rat thymocytes have shown that DBNPA can impact cell membrane fluidity, suggesting that its lethal action is linked to changes in the physical properties of the cell membrane. nih.gov
Interactive Table: Physicochemical Properties of 2,2-Dibromo-2-cyanoacetamide (B155079) (DBNPA)
| Property | Value | Source(s) |
| CAS Number | 10222-01-2 | lookchem.comchemicalbook.comchemicalbook.comnbinno.com |
| Molecular Formula | C₃H₂Br₂N₂O | scbt.comlookchem.comnbinno.com |
| Molecular Weight | 241.87 g/mol | scbt.comlookchem.comnbinno.com |
| Appearance | White to off-white/yellow crystalline powder or solid. industrialchemicals.gov.aunbinno.comavantorsciences.com | industrialchemicals.gov.aunbinno.comavantorsciences.com |
| Melting Point | 122-125 °C (lit.) | lookchem.comchemicalbook.comchemicalbook.comsigmaaldrich.com |
| Boiling Point | 221.5 °C at 760 mmHg | lookchem.comavantorsciences.com |
| Water Solubility | Partially soluble (1.5 g/L at 25°C). nbinno.com | nbinno.com |
| Stability | Stable, but may be moisture sensitive. Incompatible with bases, metals, and strong oxidizing agents. lookchem.comchemicalbook.comchemicalbook.com | lookchem.comchemicalbook.comchemicalbook.com |
Interactive Table: Industrial Applications of DBNPA
| Application Area | Specific Use | Mechanism/Benefit | Source(s) |
| Water Treatment | Control of bacteria, fungi, and algae in industrial cooling towers and air-conditioning systems. | Fast-acting, broad-spectrum antimicrobial activity. | nbinno.com |
| Pulp & Paper Industry | Preservation of process water and prevention of biofilm formation. | Rapid microbial kill prevents slime formation and maintains system efficiency. | industrialchemicals.gov.aunbinno.com |
| Oil & Gas | Biofilm control in oilfield operations, including hydraulic fracturing fluids. | Prevents microbial-induced corrosion and reservoir souring. | industrialchemicals.gov.aunbinno.comnih.gov |
| Fermentation | Control of bacterial contamination during ethanol production. | Protects the desired fermentation process from competing microorganisms. | chemicalbook.comchemicalbook.com |
| Materials Preservation | Preservative in adhesives, emulsions, and polymers. | Extends the shelf-life and usability of materials by preventing microbial degradation. | industrialchemicals.gov.au |
Chemical Basis of Antimicrobial Activity (e.g., reaction with cellular nucleophiles)
The antimicrobial efficacy of 2,2-Dibromo-N-carbamoyl-2-cyanoacetamide (DBNPA) is rooted in its chemical structure and high reactivity. As an electrophilic molecule, DBNPA readily engages with nucleophiles, which form the basis of its potent biocidal action. nih.gov The molecule's mechanism involves rapid penetration of the microbial cell membrane, after which it acts on specific protein groups within the cell. irowater.com This interaction disrupts normal cellular processes, specifically by terminating redox reactions essential for the microbe's survival. irowater.com
The primary mode of action is the reaction between DBNPA and sulfur-containing organic molecules within microorganisms, such as the amino acids cysteine and glutathione (B108866). atamanchemicals.com The electrophilic bromine atoms on the DBNPA molecule make it highly reactive towards the nucleophilic sulfhydryl groups found in these essential proteins. nih.govnih.gov This reaction is believed to modify the structure of membrane proteins, leading to changes in membrane fluidity and disruption of the asymmetrical distribution of phospholipids (B1166683) in the cell membrane. nih.gov By inactivating key enzymes and structural proteins through this nucleophilic attack, DBNPA effectively leads to cell death. irowater.comnih.gov Studies have also suggested that DBNPA likely reacts with other nucleophilic groups, such as amine-containing amino acids in membrane proteins. nih.gov
Studies on Stability and Degradation within Formulated Products
The stability of this compound is a critical factor in its application, as the molecule is designed for rapid action followed by swift degradation to minimize environmental persistence. atamanchemicals.comnih.gov Its decomposition in formulated products and aqueous environments is primarily governed by two main pathways: pH-dependent hydrolysis and reactions with nucleophiles, a process that can be accelerated by light. nih.govepa.govwikipedia.org
The rate of degradation is significantly influenced by pH. DBNPA is relatively stable under acidic conditions but hydrolyzes rapidly in neutral or alkaline environments. atamanchemicals.comwikipedia.org For instance, the half-life of DBNPA in an aqueous solution is approximately 24 hours at a pH of 7, but this decreases to 2 hours at pH 8 and just 15 minutes at pH 9. atamanchemicals.com This rapid breakdown under alkaline conditions is a key feature of its environmental profile. atamanchemicals.comgneebio.com
The degradation of DBNPA leads to the formation of several byproducts. The specific products formed depend on factors like pH and the presence of organic material. atamanchemicals.comepa.gov In water, the primary degradation product at pH 5 is dibromoacetic acid, while at pH 7 and 9, dibromoacetonitrile (B109444) is the dominant byproduct. wikipedia.org Ultimately, DBNPA breaks down into less toxic compounds, including carbon dioxide, ammonia (B1221849), and bromide ions. irowater.comatamanchemicals.com
Table 1: Primary Degradation Products of DBNPA in Aqueous Solutions at Various pH Levels
| pH Level | Primary Degradation Product | Percentage of Total Degradation Products |
|---|---|---|
| 5 | Dibromoacetic acid (DBAA) | 30.6% wikipedia.org |
| 7 | Dibromoacetonitrile (DBAN) | 54.5% wikipedia.org |
| 9 | Dibromoacetonitrile (DBAN) | 38.6% wikipedia.org |
This table is interactive and can be sorted by clicking the column headers.
Other identified degradation products from hydrolysis and aqueous photolysis studies include dibromoacetamide, monobromoacetamide, cyanoacetic acid, and cyanoacetamide. epa.gov The presence of organic material can lead to a separate degradation pathway forming monobromonitrilopropionamide among other products. atamanchemicals.com Due to its reactive nature, DBNPA in commercial formulations must be stabilized to prevent premature degradation before its intended use. wikipedia.org
Research into Novel and Emerging Applications
Investigation as an Alternative to Traditional Antibiotics in Industrial Fermentation Processes (e.g., Ethanol Fermentation)
Research has explored the use of this compound as a chemical additive to control bacterial contamination in industrial fermentation processes, such as fuel ethanol production. made-in-china.comchemicalbook.com In these applications, DBNPA's characteristics of providing immediate antimicrobial activity followed by rapid chemical breakdown are considered beneficial. nih.gov
A key area of investigation has been the behavior and degradation of DBNPA within the specific matrix of ethanol fermentation coproducts, like whole stillage. nih.gov While its degradation in water treatment is well-understood to be driven by pH and light, the relevance of these pathways in the dark, acidic, and complex organic environment of an ethanol fermenter is different. nih.gov In one study, the pH of the whole stillage was 4.6, a condition where DBNPA is expected to be relatively stable from a purely hydrolytic standpoint. nih.gov However, the observed degradation was much faster than predicted, displaying first-order kinetics with a calculated half-life of just 85 minutes. nih.gov
This accelerated degradation was not attributed to pH-dependent hydrolysis or light-catalyzed reactions, as the samples were kept in the dark. nih.gov Instead, it is hypothesized that DBNPA reacted with the abundant nucleophilic compounds present in the whole stillage, such as sulfhydryl groups derived from corn protein and yeast metabolic byproducts. nih.gov This aligns with its known antimicrobial mechanism of attacking sulfhydryl groups in bacterial proteins. nih.gov The study confirmed that DBNPA's decomposition in this environment leads to the formation of an intermediate product which ultimately decays to free bromide and other compounds. nih.gov
Chemical Principles and Method Development for Specific Industrial Water Treatment Processes (e.g., Cooling Systems, Pulp and Paper Mills, Oil Field Operations)
The application of this compound in industrial water treatment is based on its ability to act as a fast-acting, non-oxidizing biocide that is effective at low concentrations and degrades quickly into less harmful substances. atamanchemicals.comgneebio.com This rapid breakdown minimizes the environmental impact on discharge water. atamanchemicals.com
Industrial Cooling Systems: In industrial recirculating water cooling towers, DBNPA is used to control the growth of algae, bacteria, and fungi. nih.govregulations.gov Its chemical principle of action is its rapid kill mechanism, which can take effect within 15-30 minutes. nbinno.com It is effective in clean to moderately contaminated systems. regulations.gov For systems that have already formed biofilms, DBNPA can penetrate the slime layer and act on the microbial community at the interface with the metal surface, destroying the biofilm's adhesion and causing it to detach. irowater.com
Pulp and Paper Mills: DBNPA is widely employed in pulp and paper mill water systems to prevent the formation of slime, which is caused by the growth of bacteria and algae. gneebio.commade-in-china.com Slime can reduce the quality of the paper and interfere with the manufacturing process. made-in-china.com The use of DBNPA as a slimicide helps maintain operational efficiency and product integrity. nih.gov
Oil Field Operations: In the oil and gas industry, DBNPA is utilized in various applications, including enhanced oil recovery systems, drilling fluids, and fracturing fluids. gneebio.comregulations.gov A primary target in these operations is the control of sulfate-reducing bacteria (SRB). irowater.comgneebio.com The proliferation of SRB in oilfield sewage, which is often high in sulfate, can lead to the production of hydrogen sulfide (B99878) (H₂S), causing significant corrosion to equipment and pipelines. irowater.com DBNPA acts rapidly on SRB, killing them before they can produce H₂S, thereby protecting the system from sulfide corrosion. irowater.com It is also used to control biofilm formation in pipelines. nbinno.com
Conclusion and Future Research Perspectives
Synthesis of Key Research Findings and Contributions
Research has firmly established DBNPA as a highly effective, non-oxidizing biocide. nbinno.com A key contribution to its widespread use is its 'fast-kill' mechanism of action. DBNPA rapidly penetrates the cell membrane of microorganisms and disrupts essential cellular processes by reacting with nucleophilic, sulfur-containing molecules like glutathione (B108866) or cysteine, leading to a swift cessation of normal redox activities and cell death. irowater.comatamanchemicals.comatamanchemicals.com This rapid action is effective against a broad spectrum of bacteria, fungi, and algae, and is particularly noted for its ability to inhibit and remove biofilms from industrial systems. irowater.comatamanchemicals.com
One of the most significant findings is DBNPA's rapid degradation profile, particularly in aqueous environments. nbinno.comatamanchemicals.com It hydrolyzes under both acidic and alkaline conditions, with the degradation rate increasing with higher pH and exposure to light. wikipedia.orgatamanchemicals.com This instability is considered an environmental advantage, as it breaks down into less persistent compounds, including ammonia (B1221849), bromide ions, dibromoacetonitrile (B109444) (DBAN), and dibromoacetic acid (DBAA). wikipedia.orgatamanchemicals.comatamanchemicals.com This biodegradability helps industries comply with stringent environmental discharge regulations. nbinno.com
Synthesis routes for DBNPA have been well-documented, primarily involving the bromination of cyanoacetamide. sigmaaldrich.com Patents describe processes using various oxidizing agents, such as hydrogen peroxide or chlorine, to improve bromine utilization efficiency, a nod towards process optimization. google.comgoogle.com
| Property | Finding | Source(s) |
| Primary Function | Fast-acting, broad-spectrum, non-oxidizing biocide. | irowater.comnbinno.com |
| Mechanism of Action | Reacts with sulfur-containing nucleophiles (e.g., cysteine) in microbes, disrupting cellular functions. | wikipedia.orgatamanchemicals.comatamanchemicals.com |
| Key Feature | Rapid degradation in aqueous systems, accelerated by alkaline pH and UV light. | wikipedia.orgatamanchemicals.com |
| Degradation Products | Includes dibromoacetonitrile (DBAN), dibromoacetic acid (DBAA), ammonia, and bromide ions. | wikipedia.org |
| Synthesis | Primarily through the bromination of cyanoacetamide. | sigmaaldrich.com |
Identification of Unaddressed Research Questions and Methodological Challenges
Despite extensive study, critical knowledge gaps and methodological hurdles remain. A primary unaddressed research question is the comprehensive toxicological profiling of DBNPA's degradation products. bacwa.org While DBNPA itself degrades quickly, compounds like DBAN and DBAA may persist and exhibit their own toxicity; a lack of data on their environmental fate and effects makes a complete risk assessment challenging. bacwa.org
The specific mechanism of developmental toxicity observed in rabbits, where DBNPA caused retarded fetal skeletal ossification at doses that were not toxic to the mother, requires deeper investigation. wikipedia.orgepa.gov Understanding the molecular basis of this effect is crucial for a complete safety profile. Furthermore, while the primary biocidal action is known, a potential secondary mechanism involving the nitrile group is not well understood and warrants further study. wikipedia.org
Methodological challenges are significant, primarily due to the compound's instability.
Quantification: The rapid degradation of DBNPA makes accurate measurement in complex matrices, such as industrial wastewater or fermentation broths, difficult. researchgate.net Standard analytical methods may lack the required sensitivity or be hampered by the compound's decay during analysis. google.com
Toxicological Studies: The pH-dependent hydrolysis complicates in-vitro and in-vivo studies, as researchers must account for the effects of a changing mixture of the parent compound and its various degradates. industrialchemicals.gov.au
Environmental Risk: Assessing the true environmental impact is methodologically challenging without robust analytical methods and complete toxicity data for all major degradation products. bacwa.org
| Research Area | Identified Gap or Challenge | Source(s) |
| Ecotoxicology | Lack of comprehensive toxicity and environmental fate data for degradation products (DBAN, DBAA). | bacwa.org |
| Developmental Toxicity | The molecular mechanism behind fetal effects (retarded ossification) in rabbits is unknown. | wikipedia.orgepa.gov |
| Mechanism of Action | The role and contribution of the nitrile group in the biocidal effect is not well-studied. | wikipedia.org |
| Analytical Chemistry | Rapid degradation complicates accurate quantification in complex matrices. | researchgate.netgoogle.com |
| Risk Assessment | Difficulty in performing complete risk assessments due to data gaps on degradates. | bacwa.org |
Prognosticating Emerging Research Directions and Potential Innovations
Future research on 2,2-Dibromo-N-carbamoyl-2-cyanoacetamide is poised to move in directions that emphasize sustainability, targeted functionality, and a more profound molecular understanding.
While the inherent biodegradability of DBNPA is a positive attribute, future research will likely focus on "greener" synthesis and disposal pathways. Innovations in synthesis may move beyond simple efficiency improvements to include biocatalytic methods. The use of enzymes, such as halogenases, for the specific incorporation of bromine onto a precursor scaffold represents a frontier in sustainable chemical production. nih.govacs.org Such enzymatic processes could reduce the use of harsh reagents and minimize waste streams. For degradation, advanced oxidation processes, including photocatalysis with materials like titanium dioxide (TiO2), show promise for the complete mineralization of DBNPA and its byproducts, offering a terminal treatment solution to ensure no harmful residues enter the environment. sciencegate.app
The DBNPA molecule serves as a scaffold for future innovation. By applying principles of structure-activity relationships (SAR), it is conceivable to design next-generation derivatives with enhanced properties. nih.gov Future research could focus on modifying the DBNPA structure to:
Reduce Toxicity: Altering the molecule could potentially eliminate the developmental toxicity observed in animal studies while retaining high biocidal efficacy.
Tune Reactivity: Modifications could fine-tune the compound's reactivity and degradation half-life, making it more stable for specific applications or more rapidly degradable in others.
Enhance Specificity: Derivatives could be developed to target specific problematic microorganisms with greater precision, potentially lowering the required effective concentration. Research into the α-functionalization of amides and the SAR of other halogenated biocides provides a strong foundation for this predictive design and synthesis work. researchgate.netnih.gov
A deeper, molecular-level understanding of DBNPA's action and fate is a critical future direction. Advanced studies are beginning to move beyond simple viability assays to probe specific cellular impacts, such as the effect on metabolic activity and ATP production. nih.gov The application of quantum chemical calculations and other computational modeling techniques could provide unprecedented insight into the reaction mechanism between DBNPA and its biological targets. nih.gov These studies can elucidate the transition states and intermediates of its reaction with sulfhydryl groups, explain the electrophilicity of the central carbon atom, and clarify the role of both the bromine and cyano substituents in its reactivity. wikipedia.org Such fundamental understanding is essential for the rational design of safer and more effective next-generation biocides.
Q & A
Basic Questions
Q. What synthetic routes are recommended for synthesizing 2,2-Dibromo-N-carbamoyl-2-cyanoacetamide?
- Method : Begin with a cyanoacetamide precursor and introduce bromine atoms via brominating agents (e.g., N-bromosuccinimide or Br₂) under controlled temperature and inert atmosphere. Purification can be achieved through recrystallization (ethanol/water mixtures) or column chromatography using silica gel and a polar solvent system (e.g., ethyl acetate/hexane) .
Q. Which analytical techniques confirm the structure and purity of this compound?
- Basic Analysis :
- 1H/13C NMR : Confirm functional groups (e.g., cyano, carbamoyl) and bromine substitution patterns. For example, the cyano group (δ ~120 ppm in 13C NMR) and carbamoyl protons (δ ~6–8 ppm in 1H NMR) .
- IR Spectroscopy : Identify characteristic peaks (e.g., C≡N stretch ~2240 cm⁻¹, C=O stretch ~1680 cm⁻¹) .
- TLC : Monitor reaction progress using silica plates and UV visualization .
Q. What safety precautions are essential during handling?
- Protocol : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation or skin contact. Store in a cool, dry environment away from light. Toxicity data are limited, so treat it as a potential irritant and follow hazard guidelines for brominated compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
- Methodology :
- Design of Experiments (DOE) : Systematically vary parameters (temperature, reagent stoichiometry, solvent polarity) to identify optimal conditions.
- Continuous Flow Reactors : Improve reproducibility and scalability compared to batch synthesis .
- Inline Analytics : Use HPLC or FTIR to monitor intermediate formation and reaction completion .
Q. How can discrepancies in reported spectral data be resolved?
- Approach :
- Standardized Conditions : Ensure consistent solvent, concentration, and instrumentation settings across studies.
- Computational Validation : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra .
- X-ray Crystallography : Resolve structural ambiguities using single-crystal diffraction (e.g., CCDC reference 2381424 for related bromoacetamides) .
Q. What strategies assess stability and degradation pathways under varying conditions?
- Protocol :
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS to identify byproducts (e.g., debromination or hydrolysis products) .
- pH-Dependent Stability : Test solubility and decomposition in buffers (pH 3–10) to simulate biological or environmental conditions .
Q. How can hydrogen-bonding interactions in the crystal structure be analyzed?
- Techniques :
- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., C–H⋯Br or N–H⋯O bonds) using software like Mercury.
- Thermal Analysis (DSC/TGA) : Correlate thermal stability with packing efficiency and hydrogen-bond networks .
Q. How to design a bioactivity screening assay for this compound?
- Method :
- Enzyme Inhibition Assays : Target enzymes like acetylcholinesterase or proteases using spectrophotometric/fluorometric readouts.
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) or anti-proliferative effects in cancer cell lines (e.g., HeLa or MCF-7) .
- Molecular Docking : Predict binding affinity to biological targets (e.g., kinase domains) using AutoDock Vina .
Notes on Data Contradictions and Reliability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
